![molecular formula C15H16N2 B14225339 N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine CAS No. 830323-16-5](/img/structure/B14225339.png)
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-aminopyridine under specific conditions. One common method includes the use of a base-promoted cyclization reaction, where the starting materials are heated in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Functionalized pyridine derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism by which N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine: Another heterocyclic amine with a different structural motif.
1-Naphthalenamine, 1,2,3,4-tetrahydro-: A structurally related compound with similar properties.
Uniqueness
N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is unique due to its combination of a tetrahydronaphthalene moiety with a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
830323-16-5 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H16N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-4,6,8,10-11,14H,5,7,9H2,(H,16,17)/t14-/m0/s1 |
Clave InChI |
ZBIBOAZQUKPJSN-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2C1)NC3=CC=CC=N3 |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


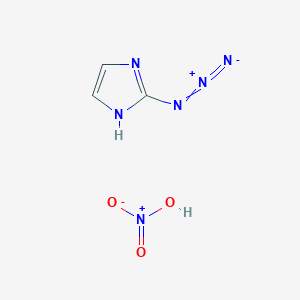
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
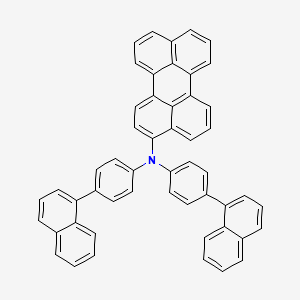
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
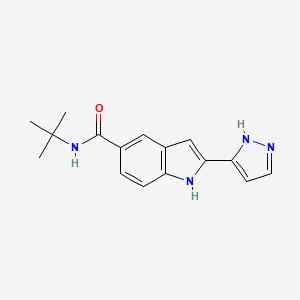
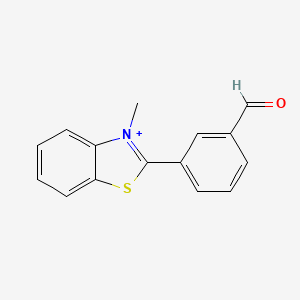



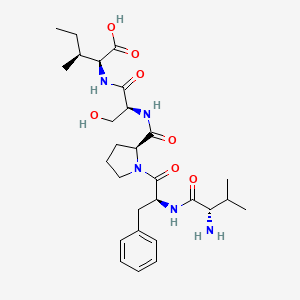
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
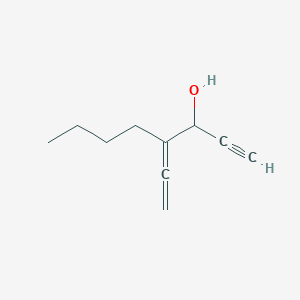
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
